bis(cyclopenta-2,4-dien-1-yl)cobalt
Overview
Description
bis(cyclopenta-2,4-dien-1-yl)cobalt, also known as cobaltocene, is an organometallic compound with the formula Co(C₅H₅)₂. It is a member of the metallocene family, which includes compounds like ferrocene and nickelocene. This compound is known for its sandwich structure, where a cobalt atom is sandwiched between two cyclopentadienyl rings. This compound is widely used in various fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
bis(cyclopenta-2,4-dien-1-yl)cobalt can be synthesized through the reaction of cyclopentadienyl sodium with cobalt(II) chloride in tetrahydrofuran (THF). The reaction proceeds as follows:
2C5H5Na+CoCl2→Co(C5H5)2+2NaCl
The reaction is typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of bis(cyclopentadienyl)cobalt involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually purified by sublimation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
bis(cyclopenta-2,4-dien-1-yl)cobalt undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form bis(cyclopentadienyl)cobalt(III) compounds.
Reduction: It acts as a one-electron reducing agent in various reactions.
Substitution: It can undergo substitution reactions with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: It is often used in the presence of reducing agents like lithium aluminum hydride.
Substitution: Ligands such as carbon monoxide can replace one or both cyclopentadienyl rings.
Major Products
Oxidation: this compound(III) compounds.
Reduction: Cobalt(I) derivatives.
Substitution: Cyclopentadienylcobalt dicarbonyl.
Scientific Research Applications
bis(cyclopenta-2,4-dien-1-yl)cobalt has numerous applications in scientific research:
Biology: It serves as a model compound for studying the behavior of metallocenes in biological systems.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.
Industry: It is used in the production of polymers and as a redox-active species in batteries
Mechanism of Action
bis(cyclopenta-2,4-dien-1-yl)cobalt exerts its effects through its ability to donate or accept electrons. The cobalt atom in the center of the molecule can undergo oxidation or reduction, making it a versatile redox agent. This property is utilized in various catalytic processes and redox reactions. The cyclopentadienyl rings stabilize the cobalt center, allowing it to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
bis(cyclopenta-2,4-dien-1-yl)cobalt is unique among metallocenes due to its specific redox properties. Similar compounds include:
Ferrocene (Fe(C₅H₅)₂): Known for its stability and use in organic synthesis.
Nickelocene (Ni(C₅H₅)₂): Used in catalysis and as a precursor for nickel-based materials.
Bis(pentamethylcyclopentadienyl)cobalt (Co(C₅Me₅)₂): A more electron-rich analogue of bis(cyclopentadienyl)cobalt, used in electronic applications
This compound stands out due to its balance of stability and reactivity, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C10H10Co |
---|---|
Molecular Weight |
189.12 g/mol |
IUPAC Name |
cobalt(2+);cyclopenta-1,3-diene |
InChI |
InChI=1S/2C5H5.Co/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 |
InChI Key |
ILZSSCVGGYJLOG-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Co+2] |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Co+2] |
melting_point |
343 to 345 °F (NTP, 1992) |
physical_description |
Cobaltocene appears as black-purple crystals or black solid. Sublimes at 104 °F and 0.1 mmHg. (NTP, 1992) Black-purple or black solid; Insoluble in water; [CAMEO] Black-violet crystals; [Acros Organics MSDS] |
solubility |
less than 1 mg/mL at 70.7 °F (NTP, 1992) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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